
Oseltamivir acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several steps:
Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.
Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.
Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis starting from shikimic acid. The process has been optimized to ensure high yields and purity. The key steps include:
Reductive Opening: The ketal is reductively opened under modified Hunter conditions.
Epoxide Formation: The resulting mesylate is converted to an epoxide under basic conditions.
Amino Alcohol Formation: The epoxide is opened with allyl amine to yield an amino alcohol.
Reduction and Acylation: The amino alcohol undergoes reduction and selective acylation to form the final product.
化学反応の分析
Prodrug Activation via Ester Hydrolysis
Oseltamivir acid is generated in vivo through enzymatic hydrolysis of the ethyl ester group in oseltamivir. This reaction is essential for antiviral activity:
-
The carboxylate group in this compound directly interacts with influenza neuraminidase’s active site residues (R152, R292, R371) via hydrogen bonds .
-
Hydrolysis occurs with near-complete conversion in human plasma, achieving a plasma half-life of 6–10 hours .
Aziridination and Ring Opening
-
Substrate : Allylic alcohol derivatives (e.g., 13 in Scheme 6 ).
-
Conditions : Copper catalysts (e.g., Cu(IPr)Cl) with PhI=NTs.
-
Outcome : Forms aziridine 22 as a single diastereomer, critical for introducing the second amine .
Binding Interactions with Neuraminidase
This compound binds influenza neuraminidase in two metastable states:
Interaction Site | Residues Involved | Binding Mode | Flux Proportion |
---|---|---|---|
150 loop | R152, N198 | H-bonds with carboxylate | 22.46% (Pathway 1) |
1° site | R292, R371 | Hydrophobic pentyl group interaction | 14.57% (Pathway 2) |
Mutations like R292K disrupt hydrophobic interactions, conferring oseltamivir resistance .
Process Optimization
-
Regioselective acetylation : Achieved under acidic conditions (pH 4.2), selectively acetylating the 4-amino group over the 5-amino group (pKa 7.9) .
-
Crystallization : The N-acetylated intermediate (18 ) crystallizes directly from reaction mixtures, simplifying purification .
Stability and Degradation
科学的研究の応用
Treatment of Influenza
Oseltamivir acid is widely used for treating both influenza A and influenza B infections. Clinical trials have demonstrated its efficacy in reducing the duration and severity of influenza symptoms when administered early in the course of infection. For instance, a pooled analysis indicated that treatment with oseltamivir significantly reduced the duration of illness among hospitalized adults, with a notable reduction in mortality rates among high-risk patients, such as those with hematological malignancies undergoing stem cell transplantation .
Prophylaxis in High-Risk Populations
Oseltamivir has also been shown to be effective in preventing influenza infection among close contacts of infected individuals. A study found that a daily dose of 75 mg for seven days provided protective efficacy rates of 89% for individuals and 86% for households exposed to influenza . This prophylactic use is particularly crucial during outbreaks or in settings like nursing homes where vulnerable populations reside.
Pharmacokinetics and Toxicology Studies
Research on this compound has included extensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Studies have indicated that oseltamivir is well-tolerated with a high safety margin across various populations, including children and immunocompromised patients . Toxicological assessments have also been conducted to evaluate its environmental impact, particularly concerning aquatic toxicity .
Combination Therapies
Investigations into combination therapies involving this compound have gained traction. For example, studies have explored the co-administration of oseltamivir with probenecid to enhance its antiviral efficacy by increasing plasma levels through reduced renal clearance . This approach could be particularly beneficial during influenza pandemics when drug supplies may be limited.
Efficacy in Immunocompromised Patients
A significant case study involved immunocompromised patients who received oseltamivir during influenza outbreaks. The results showed a marked decrease in pneumonia rates among those treated with oseltamivir compared to those who did not receive antiviral therapy. Specifically, only 12% of treated patients developed pneumonia compared to 48% in the control group .
Pediatric Safety Concerns
While oseltamivir is effective in treating influenza in children, concerns regarding adverse effects have been documented. Reports have linked oseltamivir use to neuropsychiatric events in pediatric populations, prompting ongoing research into its safety profile . These findings underscore the importance of monitoring and assessing risks associated with antiviral treatments.
Data Summary Table
Application | Description | Efficacy/Findings |
---|---|---|
Treatment of Influenza | Reduces duration and severity of symptoms | Significant reduction in illness duration; lower mortality rates |
Prophylaxis | Prevents infection in close contacts | 89% efficacy for individuals; 86% for households |
Pharmacokinetics | Studies on absorption and safety margin | High safety margin; well-tolerated across populations |
Combination Therapies | Co-administration with probenecid to enhance efficacy | Increased plasma levels; potential use during pandemics |
Immunocompromised Patients | Evaluated efficacy during outbreaks | Reduced pneumonia incidence; improved outcomes |
Pediatric Safety | Concerns over neuropsychiatric events | Ongoing research needed; monitoring required |
作用機序
Oseltamivir acid exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby blocking the release of viral particles and limiting the spread of the virus .
類似化合物との比較
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor.
Comparison:
Oseltamivir Acid: Oral administration, widely used, effective against a broad range of influenza strains.
Zanamivir: Inhaled administration, effective but less convenient for patients with respiratory issues.
Laninamivir: Long-acting, requires less frequent dosing.
Peramivir: Intravenous administration, used in severe cases where oral or inhaled medications are not suitable.
This compound stands out due to its oral bioavailability and widespread use in treating and preventing influenza.
生物活性
Oseltamivir acid, the active metabolite of oseltamivir (commonly known as Tamiflu), is primarily recognized for its role as a neuraminidase inhibitor in the treatment of influenza. This article delves into its biological activity, efficacy, and pharmacological properties, supported by data tables and research findings.
This compound acts by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from cleaving sialic acid residues on the host cell surface, which is essential for viral release and spread. The compound exhibits selectivity toward viral neuraminidases over human sialidases, although some studies indicate limited inhibitory effects on human sialidases NEU1, NEU3, and NEU4 at higher concentrations .
Pharmacokinetics
The pharmacokinetics of this compound highlight its rapid absorption and conversion from oseltamivir. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Elimination Half-Life | 5.1 hours for this compound |
Peak Plasma Concentration | Achieved within 2-4 hours after administration |
Bioavailability | Approximately 80% |
Oseltamivir is administered orally and undergoes hepatic metabolism to produce this compound, which is responsible for its antiviral activity.
Efficacy in Clinical Studies
Numerous clinical trials have demonstrated the efficacy of oseltamivir in treating influenza:
- Reduction in Illness Duration : A pivotal study found that oseltamivir significantly reduced the duration of influenza symptoms by approximately 30% compared to placebo (from 97 hours to about 74 hours) across various dosages .
- Secondary Complications : Oseltamivir treatment resulted in a lower incidence of secondary complications such as bronchitis and sinusitis (7% in treated groups vs. 15% in placebo) .
- Prevention of Influenza : A study showed that oseltamivir provided an 89% protective efficacy against influenza among close contacts of infected individuals .
Case Studies
- Immunocompromised Patients : In a retrospective analysis involving patients with hematological malignancies, oseltamivir was associated with a significant reduction in pneumonia incidence (12% vs. 48% in untreated patients) and improved survival rates .
- Household Transmission : Another case study highlighted the effectiveness of oseltamivir in preventing household transmission of influenza, demonstrating a high protective efficacy rate among treated individuals .
- Cancer Cell Lines : Recent research evaluated new analogues of oseltamivir against various cancer cell lines, indicating potential broader therapeutic applications beyond antiviral activity .
Resistance and Structural Insights
Resistance to oseltamivir has been documented, particularly among certain influenza strains. Mutations in the neuraminidase enzyme can significantly decrease the binding affinity of this compound. For instance, mutations such as His274Tyr and Asn294Ser have been shown to reduce inhibition by factors of 265 and 81 respectively . Structural studies using X-ray crystallography have elucidated these resistance mechanisms by detailing conformational changes in neuraminidase upon binding with oseltamivir.
特性
CAS番号 |
204255-09-4 |
---|---|
分子式 |
C16H29ClN2O4 |
分子量 |
348.9 g/mol |
IUPAC名 |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |
InChIキー |
OHEGLAHLLCJYPX-ONAKXNSWSA-N |
SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
187227-45-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Oseltamivir hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。